molecular formula C21H20O4 B1254864 7-Hydroxy-4'-methoxy-3'-prenylisoflavone

7-Hydroxy-4'-methoxy-3'-prenylisoflavone

Cat. No.: B1254864
M. Wt: 336.4 g/mol
InChI Key: RUCMCGSYMSEMIR-UHFFFAOYSA-N
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Description

7-Hydroxy-4'-methoxy-3'-prenylisoflavone is a natural product found in Erythrina sacleuxii with data available.

Scientific Research Applications

Antimicrobial Activity

Prenylated isoflavones, including 7-hydroxy-4'-methoxy-3'-prenylisoflavone, have demonstrated significant antimicrobial properties. Studies have shown that extracts containing this compound exhibit activity against various pathogens, including:

  • Bacteria : Effective against Staphylococcus aureus (MRSA) and Enterococcus faecium.
  • Fungi : Activity against Candida albicans and Cryptococcus neoformans.

For example, a study reported that the crude extract from Vatairea guianensis, which contains this isoflavone, showed notable antibacterial activity with IC50 values ranging from 4.7 to 13.5 µg/mL against MRSA . The presence of hydroxyl and methoxy groups enhances its interaction with microbial membranes, contributing to its efficacy.

Anticancer Potential

The anticancer properties of this compound are supported by several studies highlighting its ability to inhibit cancer cell proliferation. Research has indicated that prenylated isoflavones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Some studies have demonstrated that these compounds can cause cell cycle arrest in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
  • Inhibition of Metastasis : Prenylated isoflavones have been shown to inhibit the migration and invasion of cancer cells, suggesting potential applications in preventing metastasis.

A specific case study highlighted that a related compound exhibited cytotoxic effects on breast cancer cells, demonstrating the potential for further development into therapeutic agents .

Antioxidant Properties

The antioxidant activity of this compound contributes to its protective effects against oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage:

  • Mechanism of Action : The compound's structure allows it to scavenge free radicals effectively, which can mitigate oxidative damage in biological systems .
  • Health Implications : Regular consumption of compounds with antioxidant properties is associated with reduced risks of chronic diseases such as cardiovascular diseases and certain cancers.

Table 1: Summary of Biological Activities

Activity TypePathogens/Cell LinesIC50 Values (µg/mL)Reference
AntibacterialStaphylococcus aureus4.7 - 13.5
AntifungalCandida albicans26.9
AnticancerHeLa CellsNot specified
AntioxidantN/AN/A

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

7-hydroxy-3-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one

InChI

InChI=1S/C21H20O4/c1-13(2)4-5-15-10-14(6-9-19(15)24-3)18-12-25-20-11-16(22)7-8-17(20)21(18)23/h4,6-12,22H,5H2,1-3H3

InChI Key

RUCMCGSYMSEMIR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC)C

Synonyms

5-deoxy-3'-prenylbiochanin A
7-hydroxy-4'-methoxy-3'-prenylisoflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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